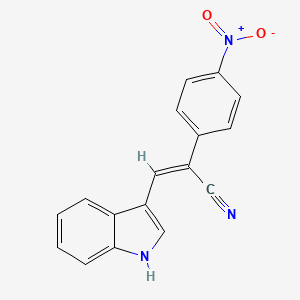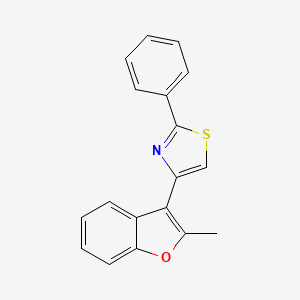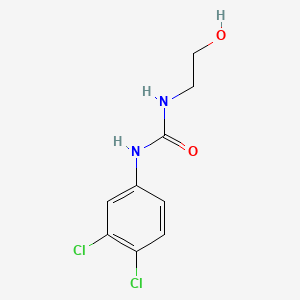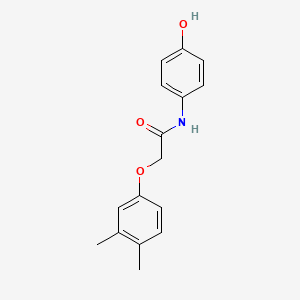
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile, also known as INAN, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of indole derivatives and possesses a unique chemical structure that allows it to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which play a crucial role in the development and progression of diseases. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been shown to exhibit various biochemical and physiological effects in cells. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which is believed to contribute to its anticancer activity. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to improve glucose uptake and insulin sensitivity in diabetic mice, suggesting its potential use in the treatment of diabetes. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been reported to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile possesses several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile is also stable under various experimental conditions, making it suitable for use in a wide range of assays. However, the limitations of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile include its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
For the research on 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile include investigating its potential use in the treatment of neurodegenerative diseases and developing novel synthetic analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 4-nitrobenzaldehyde and indole-3-acetonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which leads to the formation of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile as a yellow crystalline solid. The purity and yield of 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile can be improved by recrystallization and column chromatography, respectively.
Aplicaciones Científicas De Investigación
3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential therapeutic effects in various diseases. It has been reported to exhibit anticancer, antidiabetic, anti-inflammatory, and antiviral activities. 3-(1H-indol-3-yl)-2-(4-nitrophenyl)acrylonitrile has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2/c18-10-13(12-5-7-15(8-6-12)20(21)22)9-14-11-19-17-4-2-1-3-16(14)17/h1-9,11,19H/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBODBXYSHGXHZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
